molecular formula C20H15ClO B14010060 2-Phenyl-2-(4-phenylphenyl)acetyl chloride CAS No. 7477-16-9

2-Phenyl-2-(4-phenylphenyl)acetyl chloride

Katalognummer: B14010060
CAS-Nummer: 7477-16-9
Molekulargewicht: 306.8 g/mol
InChI-Schlüssel: MFNKFZICHZZJDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-2-(4-phenylphenyl)acetyl chloride is an organic compound with a complex structure that includes two phenyl groups and an acetyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(4-phenylphenyl)acetyl chloride typically involves the reaction of 2-Phenyl-2-(4-phenylphenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Phenyl-2-(4-phenylphenyl)acetic acid+SOCl22-Phenyl-2-(4-phenylphenyl)acetyl chloride+SO2+HCl\text{2-Phenyl-2-(4-phenylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Phenyl-2-(4-phenylphenyl)acetic acid+SOCl2​→2-Phenyl-2-(4-phenylphenyl)acetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-(4-phenylphenyl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Phenyl-2-(4-phenylphenyl)acetic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    2-Phenyl-2-(4-phenylphenyl)acetic acid: Formed from hydrolysis

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-(4-phenylphenyl)acetyl chloride is used in various scientific research applications, including:

    Organic Synthesis:

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(4-phenylphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoyl Chloride: Similar in structure but with a single phenyl group.

    Phenylacetyl Chloride: Contains a phenyl group and an acetyl chloride group but lacks the additional phenyl group.

Uniqueness

2-Phenyl-2-(4-phenylphenyl)acetyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to enhanced stability and specific interactions in chemical reactions.

Eigenschaften

CAS-Nummer

7477-16-9

Molekularformel

C20H15ClO

Molekulargewicht

306.8 g/mol

IUPAC-Name

2-phenyl-2-(4-phenylphenyl)acetyl chloride

InChI

InChI=1S/C20H15ClO/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H

InChI-Schlüssel

MFNKFZICHZZJDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.